

The Analytical Fingerprint: An In-depth Spectroscopic Guide to 1,2-Dichlorobutane

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Compound of Interest

Compound Name: 1,2-Dichlorobutane

Cat. No.: B1580518

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This technical guide provides a comprehensive exploration of the spectroscopic data of **1,2-dichlorobutane**, tailored for researchers, scientists, and professionals in drug development. Our focus is to dissect the mass spectrometry (MS), ^{13}C Nuclear Magnetic Resonance (NMR), ^1H NMR, and Infrared (IR) spectroscopy data, offering not just a static interpretation but a deeper understanding of the underlying molecular behaviors that give rise to the observed spectra. This guide is structured to empower the reader with the ability to critically analyze and interpret similar data for related halogenated alkanes.

Introduction: The Molecular Identity of 1,2-Dichlorobutane

1,2-Dichlorobutane ($\text{C}_4\text{H}_8\text{Cl}_2$) is a halogenated hydrocarbon with the chemical structure $\text{CH}_3\text{CH}_2\text{CHClCH}_2\text{Cl}$.^[1] Its unambiguous identification is critical in various applications, from chemical synthesis to environmental analysis. Spectroscopic techniques provide a powerful toolkit for elucidating its structure, offering a unique "fingerprint" based on its mass-to-charge ratio, nuclear spin environment, and vibrational modes. This guide will delve into the nuances of interpreting these spectral fingerprints.

Section 1: Mass Spectrometry - Unraveling the Fragmentation Puzzle

Mass spectrometry (MS) of **1,2-dichlorobutane** provides crucial information about its molecular weight and fragmentation pattern upon ionization. The electron ionization (EI) mass

spectrum is particularly informative.

The Molecular Ion Peak and Isotopic Distribution

The molecular weight of **1,2-dichlorobutane** is 127.01 g/mol [\[1\]](#) Due to the presence of two chlorine atoms, the molecular ion region in the mass spectrum exhibits a characteristic isotopic pattern. Chlorine has two stable isotopes, ^{35}Cl (approximately 75.8% abundance) and ^{37}Cl (approximately 24.2% abundance). This results in three molecular ion peaks:

- $[\text{M}]^{+\cdot}$ ($\text{C}_4\text{H}_8^{35}\text{Cl}_2$) at m/z 126
- $[\text{M}+2]^{+\cdot}$ ($\text{C}_4\text{H}_8^{35}\text{Cl}^{37}\text{Cl}$) at m/z 128
- $[\text{M}+4]^{+\cdot}$ ($\text{C}_4\text{H}_8^{37}\text{Cl}_2$) at m/z 130

The expected relative intensity ratio of these peaks is approximately 9:6:1, a hallmark of a dichloro-substituted compound.

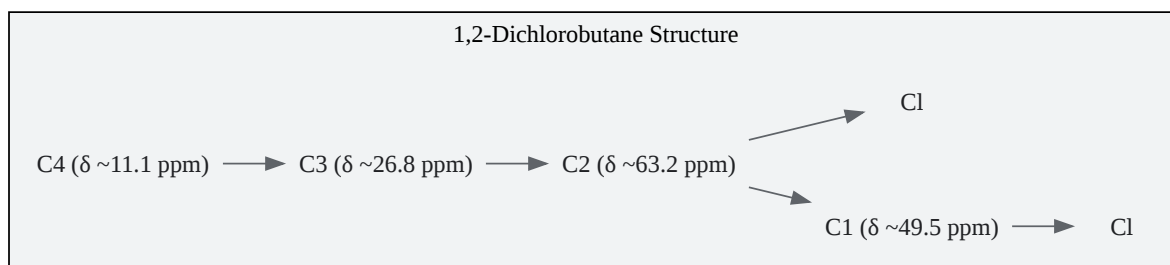
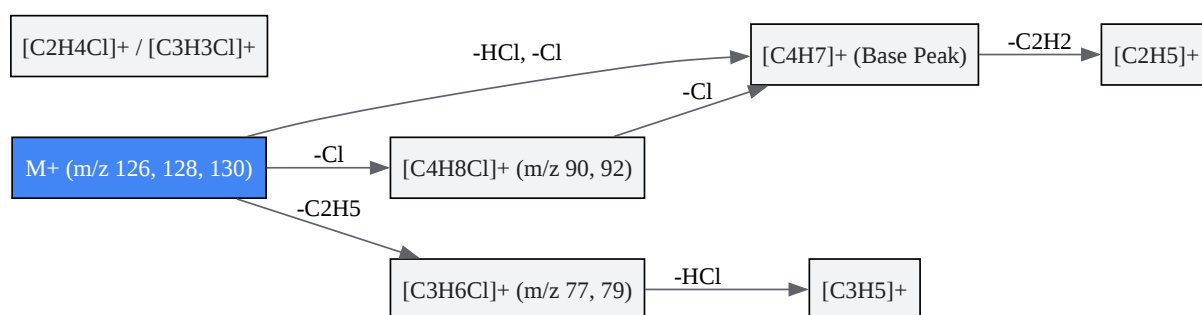
Fragmentation Analysis

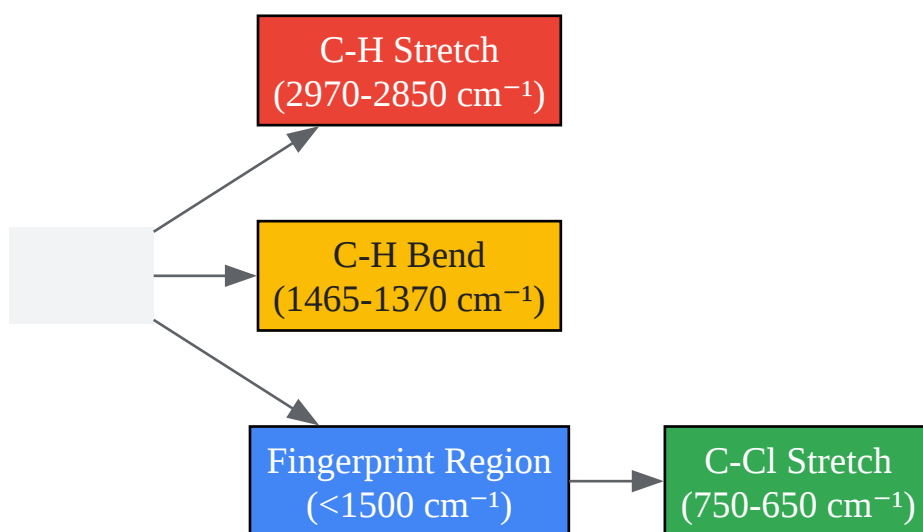
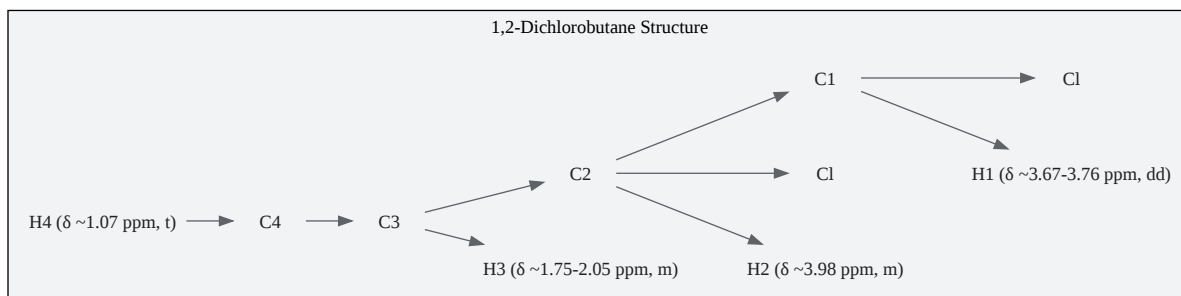
The fragmentation of the **1,2-dichlorobutane** molecular ion is driven by the formation of stable carbocations and radicals. The major observed fragments are summarized in the table below.

m/z	Proposed Fragment Ion	Relative Intensity (%)
91	$[\text{C}_4\text{H}_8^{37}\text{Cl}]^+$	~7.4
90	$[\text{C}_4\text{H}_8^{35}\text{Cl}]^+$	~38.6
77	$[\text{C}_3\text{H}_6^{35}\text{Cl}]^+$	~97.3
63	$[\text{C}_2\text{H}_4^{35}\text{Cl}]^+$	~10.0
62	$[\text{C}_3\text{H}_3^{35}\text{Cl}]^+$	~32.4
55	$[\text{C}_4\text{H}_7]^+$	100 (Base Peak)
41	$[\text{C}_3\text{H}_5]^+$	~91.0
29	$[\text{C}_2\text{H}_5]^+$	~27.5
27	$[\text{C}_2\text{H}_3]^+$	~32.4

Data sourced from ChemicalBook.[2]

The base peak at m/z 55 corresponds to the stable allyl cation ($[C_4H_7]^+$), likely formed through the loss of HCl and a chlorine radical. The significant peak at m/z 77 arises from the loss of an ethyl radical.





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- 2. 1,2-DICHLOROBUTANE(616-21-7) 1H NMR spectrum [chemicalbook.com]
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